Germanium70

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Germanium-70 is one of the five naturally occurring isotopes of the element germanium, which is represented by the chemical symbol Ge and has an atomic number of 32. Germanium-70 has a relative atomic mass of approximately 69.924 and constitutes about 20.57% of naturally occurring germanium . Germanium itself is a metalloid, exhibiting properties intermediate between metals and non-metals, and is known for its applications in electronics, optics, and various industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: Germanium-70 can be enriched from natural germanium through various methods, including gas centrifugation and the hydride method. In the hydride method, monogermane (GeH₄) is used as a starting volatile substance. The isotopically enriched polycrystalline germanium-70 is prepared by pyrolyzing monogermane, and single crystals can be grown using the Czochralski technique .

Industrial Production Methods: Commercially, germanium is often obtained as a by-product of zinc ore processing. The flue dust from zinc smelting is a significant source of germanium. Additionally, germanium can be recovered from coal combustion by-products .

Types of Reactions:

Oxidation: Germanium-70 can undergo oxidation to form germanium dioxide (GeO₂). This reaction typically occurs at elevated temperatures.

Reduction: Germanium dioxide can be reduced back to elemental germanium using reducing agents such as hydrogen or carbon.

Substitution: Germanium-70 can participate in substitution reactions, particularly in organometallic chemistry, where it can replace other elements in compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas or carbon at high temperatures.

Substitution: Organometallic reagents such as alkyl or aryl halides.

Major Products:

Oxidation: Germanium dioxide (GeO₂).

Reduction: Elemental germanium (Ge).

Substitution: Various organogermanium compounds.

科学的研究の応用

Germanium-70 has a wide range of applications in scientific research:

Chemistry: Used in the study of isotopic effects and as a precursor for the synthesis of organogermanium compounds.

Medicine: Explored for its potential anticancer properties and its role in enhancing immune responses.

作用機序

The biological effects of germanium-70 are primarily attributed to its ability to modulate oxidative stress and enhance immune responses. Germanium compounds can interact with hydrogen peroxide, reducing oxidative damage without generating harmful reactive oxygen species . Additionally, germanium can activate natural killer cells and increase the production of immunoglobulins and tumor necrosis factor, contributing to its immunostimulatory effects .

類似化合物との比較

- Germanium-72

- Germanium-73

- Germanium-74

- Germanium-76

Comparison: Germanium-70 is unique among its isotopes due to its specific applications in isotopic studies and its relatively high natural abundance. While other isotopes like germanium-74 are more abundant, germanium-70’s specific isotopic properties make it valuable for certain scientific investigations .

特性

CAS番号 |

14687-55-9 |

|---|---|

分子式 |

Bi2O13Pb2Ru4+4 |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

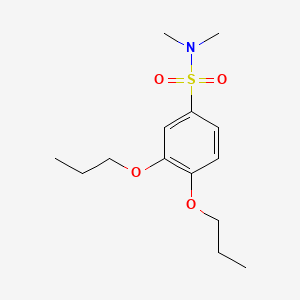

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)